1H and 13C NMR chemical shifts for 2-methyl-valeryl chloride
1H and 13C NMR chemical shifts for 2-methyl-valeryl chloride
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-Valeryl Chloride
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-valeryl chloride (also known as 2-methylpentanoyl chloride). As a key chiral intermediate in organic synthesis, the unambiguous structural characterization of this acyl chloride is paramount for researchers, scientists, and professionals in drug development. This document delves into the foundational principles governing its spectral features, offers a detailed interpretation of predicted chemical shifts and coupling patterns, and provides a robust, field-proven protocol for experimental data acquisition. The guide is structured to deliver not just data, but a causal understanding of the spectral landscape of this molecule.
Foundational Principles: Understanding the NMR Signature of an Acyl Chloride
The NMR spectrum of a molecule provides a detailed map of its chemical environment. The chemical shift (δ) of a nucleus is its resonant frequency relative to a standard (typically TMS), and it is highly sensitive to the local electronic structure.[1] For 2-methyl-valeryl chloride, two primary factors dictate the observed chemical shifts:
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Inductive Effects of the Acyl Chloride Group : The carbonyl oxygen and the chlorine atom are highly electronegative. They strongly withdraw electron density from adjacent atoms, an effect that propagates along the carbon chain. This withdrawal of electron density "deshields" the nearby nuclei (both ¹H and ¹³C), meaning they experience a stronger effective magnetic field.[1] This deshielding effect causes their signals to appear at a higher chemical shift (further downfield).[2] The effect is most pronounced on the α-carbon (C2) and its attached proton (H2) and diminishes with distance.
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Magnetic Anisotropy of the Carbonyl Group : The π-electron system of the carbon-oxygen double bond (C=O) generates its own localized magnetic field when placed in the external magnetic field of the NMR spectrometer. This induced field is anisotropic, meaning it has different strengths in different regions of space.[3] Protons and carbons located in the "deshielding cone" of the carbonyl group will experience a stronger total magnetic field and will resonate further downfield. This effect contributes significantly to the downfield shift of the α-proton.
Predicted ¹H NMR Spectral Analysis of 2-Methyl-Valeryl Chloride
The proton NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment in the molecule. The presence of a stereocenter at C2 renders the two protons on C3 diastereotopic, though they may appear as a complex, overlapping multiplet.
Caption: Structure of 2-methyl-valeryl chloride with proton assignments.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-Valeryl Chloride (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H5 (-CH₃) | ~0.95 | Triplet (t) | 3H | Standard terminal methyl group, split by two H4 protons. |
| H2' (C2-CH₃) | ~1.25 | Doublet (d) | 3H | Methyl group on a chiral center, split by the single H2 proton. |
| H4 (-CH₂-) | ~1.45 | Multiplet (m) | 2H | Methylene group, split by H3 and H5 protons. |
| H3 (-CH₂-) | ~1.70 | Multiplet (m) | 2H | Methylene group adjacent to a chiral center, split by H2 and H4 protons. |
| H2 (-CH-) | ~2.95 | Multiplet (m) | 1H | Methine proton α to the highly electron-withdrawing C(=O)Cl group, causing a significant downfield shift.[4] Split by H3 and H2' protons. |
Predicted ¹³C NMR Spectral Analysis of 2-Methyl-Valeryl Chloride
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and proximity to electronegative atoms.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-Valeryl Chloride (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C5 (-CH₃) | ~13.5 | Terminal methyl carbon in an aliphatic chain.[5] |
| C2' (C2-CH₃) | ~16.0 | Methyl carbon attached to a secondary carbon. |
| C4 (-CH₂-) | ~19.0 | Aliphatic methylene carbon, distant from the electron-withdrawing group.[5] |
| C3 (-CH₂-) | ~34.0 | Aliphatic methylene carbon, shows a moderate downfield shift due to proximity to the acyl chloride. |
| C2 (-CH-) | ~53.0 | Methine carbon α to the carbonyl group, significantly deshielded.[4] |
| C1 (-C=O) | ~175.0 | Carbonyl carbon of an acyl chloride, highly deshielded due to bonding with two electronegative atoms (O and Cl).[6] |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following steps represent a self-validating workflow for the analysis of 2-methyl-valeryl chloride.
Caption: A standardized workflow for acquiring NMR spectra of 2-methyl-valeryl chloride.
Protocol 1: Sample Preparation
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Safety Precautions : 2-methyl-valeryl chloride is corrosive and moisture-sensitive. All handling must occur within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]
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Sample Weighing : For ¹H NMR, accurately weigh approximately 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
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Solvent Selection : Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a suitable non-reactive solvent for acyl chlorides.[4]
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Dissolution : In a clean, dry vial, add approximately 0.6-0.7 mL of CDCl₃ to the weighed sample. Gently swirl the vial to ensure complete dissolution.
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Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: ¹H NMR Spectrum Acquisition
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Instrument Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃, and perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity.
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Acquisition Parameters :
Protocol 3: ¹³C NMR Spectrum Acquisition
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Instrument Setup : Use the same sample, ensuring the instrument remains locked and shimmed.
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Acquisition Parameters :
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Pulse Program : Use a standard proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) to provide quantitative information if needed and simplify the spectrum.[4]
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Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) is required.[4]
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Spectral Width (SW) : Set to approximately 220 ppm, centered around 100 ppm.
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Relaxation Delay (D1) : A delay of 2 seconds is a suitable starting point.[4]
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Conclusion
The predicted ¹H and ¹³C NMR spectra of 2-methyl-valeryl chloride provide a distinct and interpretable fingerprint for its molecular structure. The strong deshielding effects of the acyl chloride functionality result in characteristic downfield shifts for the α-proton (~2.95 ppm) and the carbonyl carbon (~175.0 ppm), which serve as primary diagnostic signals. The remaining signals in the aliphatic region, along with their predicted multiplicities, are fully consistent with the branched pentanoyl structure. By correlating this predicted data with spectra obtained using the rigorous experimental protocol provided, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
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Wikipedia. Chemical shift. [Link]
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Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]
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University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]
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PubChem, National Institutes of Health. (2R)-2-methylpentanoyl chloride. [Link]
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Scribd. Factors Influencing Proton NMR Shifts. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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YouTube. FACTORS AFFECTING CHEMICAL SHIFT | NMR SPECTRA. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Stenutz. 2-methylpentanoyl chloride. [Link]



